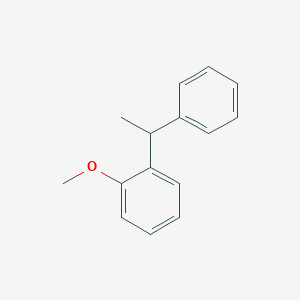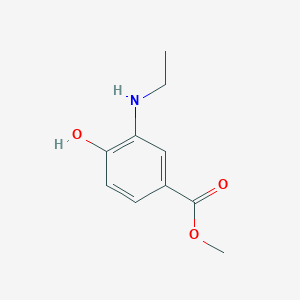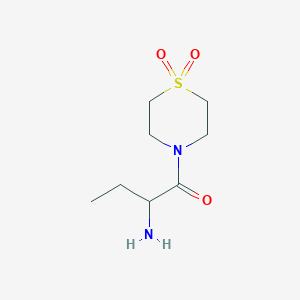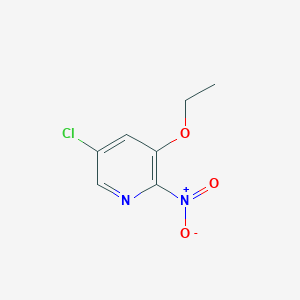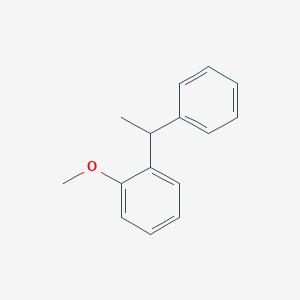
(alpha-Methylbenzyl)anisole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (alpha-Methylbenzyl)anisole can be achieved through several methods. One common approach involves the Williamson ether synthesis, where sodium phenoxide reacts with an alpha-methylbenzyl halide under basic conditions to form the desired ether. The reaction typically occurs in an ethanol or water solution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of excess dimethyl sulfate on sodium phenoxide to obtain the intermediate anisole, which is then further reacted with alpha-methylbenzyl halide. This method is advantageous due to its cost-effectiveness and reduced environmental impact .
化学反応の分析
Types of Reactions: (alpha-Methylbenzyl)anisole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The methoxy group is an ortho/para directing group, making the compound more reactive towards electrophilic aromatic substitution reactions.
Oxidation: The compound can be oxidized to form corresponding phenolic compounds.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid are used to introduce nitro groups.
Halogenation: Halogens such as bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Major Products Formed:
Nitration: Produces nitro derivatives such as 4-nitro-alpha-methylbenzyl anisole.
Halogenation: Forms halogenated derivatives like 4-bromo-alpha-methylbenzyl anisole.
Oxidation: Results in phenolic compounds such as 4-hydroxy-alpha-methylbenzyl anisole.
科学的研究の応用
(alpha-Methylbenzyl)anisole has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fragrances, dyes, and other industrial chemicals
作用機序
The mechanism of action of (alpha-Methylbenzyl)anisole involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The methoxy group enhances the electron density of the benzene ring, making it more reactive towards electrophiles. The compound’s effects are mediated through the formation of intermediates that undergo further transformations, leading to the desired products .
類似化合物との比較
Anisole (Methoxybenzene): Similar structure but lacks the alpha-methylbenzyl group.
Benzyl Anisole: Contains a benzyl group instead of an alpha-methylbenzyl group. It exhibits different reactivity patterns in chemical reactions.
Phenyl Anisole: Similar to (alpha-Methylbenzyl)anisole but without the alpha-methyl group. It has distinct chemical properties and applications.
Uniqueness: Its enhanced nucleophilicity and ability to undergo various chemical transformations make it valuable in synthetic chemistry and industrial applications .
特性
CAS番号 |
79320-93-7 |
|---|---|
分子式 |
C15H16O |
分子量 |
212.29 g/mol |
IUPAC名 |
1-methoxy-2-(1-phenylethyl)benzene |
InChI |
InChI=1S/C15H16O/c1-12(13-8-4-3-5-9-13)14-10-6-7-11-15(14)16-2/h3-12H,1-2H3 |
InChIキー |
PNIZXQAEXRQZJU-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)C2=CC=CC=C2OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,8-Difluoro-4-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chromen-2-one](/img/structure/B12065380.png)
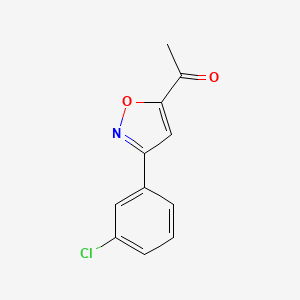
![4-Bromo-2-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B12065393.png)
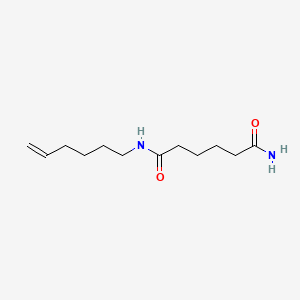
![5-[(Ethyl-methyl-amino)-methyl]-2-methyl-phenylamine](/img/structure/B12065419.png)
![(2S)-2-amino-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid hydrochloride](/img/structure/B12065427.png)


